N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
Description
N-{2-[(Heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a structurally complex molecule featuring a 4-oxo-4,5-dihydro-1,3-thiazol-5-yl core linked to a morpholin-4-yl group and a heptafluoropropylsulfanyl-substituted phenyl moiety. The compound’s design integrates multiple pharmacophoric elements:
- The 4-oxo-4,5-dihydro-1,3-thiazol ring may exhibit tautomerism, influencing hydrogen bonding and reactivity .
- The morpholine group enhances solubility and bioavailability due to its polar nature .
Synthesis likely involves multi-step reactions, including condensation, alkylation, and cyclization, akin to methods described for analogous triazole and thiazole derivatives . Structural confirmation would rely on spectral techniques (IR, NMR, MS), as demonstrated for related compounds .
Properties
Molecular Formula |
C18H16F7N3O3S2 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C18H16F7N3O3S2/c19-16(20,17(21,22)23)18(24,25)33-11-4-2-1-3-10(11)26-13(29)9-12-14(30)27-15(32-12)28-5-7-31-8-6-28/h1-4,12H,5-9H2,(H,26,29) |
InChI Key |
BEVMUMQMJHAOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3SC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions.
Attachment of the heptafluoropropyl group: This can be done using fluorinated reagents under controlled conditions.
Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazole ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used as a probe to study biological processes. Its fluorinated groups can be useful in imaging studies, while its morpholine and thiazole rings may interact with biological targets.
Medicine
In medicine, “this compound” could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, although this would require extensive research and clinical trials.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its fluorinated groups may impart hydrophobicity and chemical resistance, making it useful in coatings and polymers.
Mechanism of Action
The mechanism of action of “N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The fluorinated groups may enhance its binding affinity, while the morpholine and thiazole rings may modulate its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. N-[2-(Difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide (CAS 1010898-96-0)
- Key Differences : The difluoromethoxy group replaces the heptafluoropropylsulfanyl moiety.
- Impact :
- Structural Confirmation : Both compounds share identical morpholin-4-yl-thiazol-5-yl cores, validated via NMR and IR for related derivatives .
2.1.2. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
- Key Differences : A chlorophenyl-thiazole replaces the thiazol-5-yl-acetamide backbone.
- Absence of the 4-oxo group eliminates tautomerism, simplifying reactivity .
Functional Group Analogues
2.2.1. 2-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 732994-04-6)
- Key Differences : A triazol-3-ylsulfanyl group replaces the thiazol-5-yl core.
- Impact :
2.2.2. N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (Compound 3c, )
- Key Differences : A thiazolidin-5-yl ring replaces the 4,5-dihydrothiazol-5-yl system.
- Impact: The thiazolidinone ring exhibits a 1:1 tautomeric equilibrium (imine vs. amine forms), altering electronic properties . Ethoxyphenyl substitution reduces fluorination, decreasing metabolic stability compared to the target compound .
Comparative Data Table
Key Research Findings
- Tautomerism: The 4-oxo-4,5-dihydro-1,3-thiazol core in the target compound likely exists in equilibrium between thione and thiol forms, as observed in analogous systems (e.g., 1:1 ratio in ’s thiazolidinones) . This equilibrium could modulate binding to biological targets.
- Fluorination Effects : The heptafluoropropylsulfanyl group significantly increases lipophilicity and metabolic stability compared to less fluorinated analogues (e.g., difluoromethoxy in ) .
- Morpholine Contribution : The morpholine moiety enhances aqueous solubility, as seen in ’s chlorophenyl-thiazole derivative, which retains moderate solubility despite a hydrophobic substituent .
Biological Activity
N-{2-[(heptafluoropropyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. The presence of the heptafluoropropyl group and the thiazole moiety suggests a unique mechanism of action that may be exploited in various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 462.47 g/mol. The compound features a heptafluoropropyl group attached to a phenyl ring via a sulfur atom, which enhances its lipophilicity and biological membrane penetration.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.47 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Protein Interaction : The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
- Signal Modulation : It may modulate signaling pathways involved in inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties due to structural similarities with known antimicrobial agents.
Biological Activity Studies
Recent research has highlighted various biological activities associated with this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds similar to this compound against several bacterial strains. The results indicated that derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Anticancer Potential
In vitro studies on cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that this compound could inhibit cell proliferation with IC50 values ranging from 10 to 20 μM. Mechanistic studies showed that it induces apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Another aspect of its biological activity includes anti-inflammatory properties. In a model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of derivatives based on the thiazole structure were synthesized and tested for their antimicrobial activity. The study found that certain derivatives had minimal inhibitory concentrations (MIC) as low as 50 μg/mL against common pathogens, demonstrating a promising profile for further development .
Case Study 2: Cancer Cell Line Testing
In research focusing on breast cancer cells, this compound was shown to significantly reduce cell viability compared to control groups. This study emphasized the need for further investigation into its mechanism of action and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
